3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine
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Overview
Description
3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the 3-position and a pyrrolidinyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an ethynyl halide reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Ethynylpyridazine: Lacks the pyrrolidinyl group, which may affect its biological activity.
6-(Pyrrolidin-1-yl)pyridazine: Lacks the ethynyl group, which may affect its reactivity and pharmacological properties.
3,6-Diethynylpyridazine: Contains two ethynyl groups, which may enhance its reactivity but also increase its potential toxicity.
Uniqueness
3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine is unique due to the presence of both the ethynyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-ethynyl-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C10H11N3/c1-2-9-5-6-10(12-11-9)13-7-3-4-8-13/h1,5-6H,3-4,7-8H2 |
InChI Key |
YMIWHBTUAPRKTL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
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